molecular formula C19H34O2 B14610438 Methyl octadeca-11,15-dienoate CAS No. 59619-97-5

Methyl octadeca-11,15-dienoate

Cat. No.: B14610438
CAS No.: 59619-97-5
M. Wt: 294.5 g/mol
InChI Key: QOHGTAHMYUIRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl octadeca-11,15-dienoate is an organic compound belonging to the class of fatty acid esters It is characterized by its long carbon chain with two double bonds located at the 11th and 15th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-11,15-dienoate can be synthesized through the esterification of octadeca-11,15-dienoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids, followed by esterification. The use of catalysts such as Raney nickel can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-11,15-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl octadeca-11,15-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadeca-11,15-dienoate involves its interaction with cellular membranes and enzymes. The compound can undergo oxidation to form reactive oxygen species, which can induce cellular responses. Additionally, its ester functional group allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl linoleate: Similar in structure but with double bonds at the 9th and 12th positions.

    Methyl oleate: Contains a single double bond at the 9th position.

    Methyl stearate: A saturated ester with no double bonds

Uniqueness

Methyl octadeca-11,15-dienoate is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo selective oxidation and reduction reactions makes it valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

59619-97-5

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadeca-11,15-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,8-9H,3,6-7,10-18H2,1-2H3

InChI Key

QOHGTAHMYUIRDK-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC=CCCCCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.